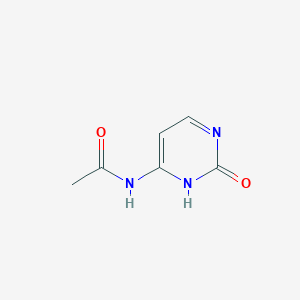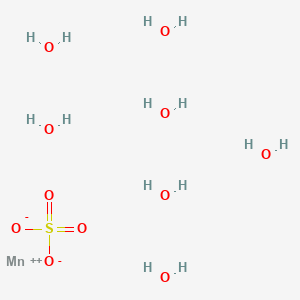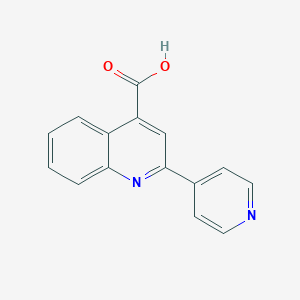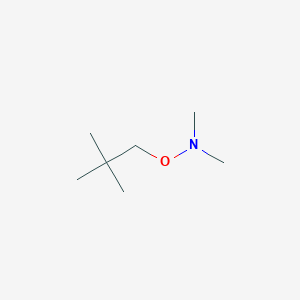
Dimethylamine, N-(neopentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylamine, N-(neopentyloxy)-, also known as DMAA, is a synthetic compound that has gained popularity in the scientific research community due to its potential use in various fields such as pharmaceuticals, agriculture, and biotechnology. DMAA belongs to the class of organic compounds called amines and is a derivative of the naturally occurring geranium oil. In
Mécanisme D'action
Dimethylamine, N-(neopentyloxy)- acts on the central nervous system by increasing the release of norepinephrine, dopamine, and serotonin. This leads to increased heart rate, blood pressure, and vasoconstriction. Dimethylamine, N-(neopentyloxy)- also stimulates the release of adrenaline and noradrenaline, which results in increased energy and focus.
Effets Biochimiques Et Physiologiques
Dimethylamine, N-(neopentyloxy)- has been shown to have various biochemical and physiological effects. It has been reported to increase aerobic capacity, improve cognitive function, and enhance physical performance. Dimethylamine, N-(neopentyloxy)- has also been shown to increase fat oxidation and reduce appetite, making it a potential weight loss aid.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethylamine, N-(neopentyloxy)- has several advantages for lab experiments, including its ease of synthesis and stability. However, Dimethylamine, N-(neopentyloxy)- has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Dimethylamine, N-(neopentyloxy)- has been shown to have potential toxicity, which should be taken into consideration when handling and using the compound in lab experiments.
Orientations Futures
There are several future directions for the research and development of Dimethylamine, N-(neopentyloxy)-. One potential area of research is the investigation of Dimethylamine, N-(neopentyloxy)- as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, Dimethylamine, N-(neopentyloxy)- could be explored as a potential treatment for attention deficit hyperactivity disorder (ADHD) due to its stimulant properties. Further research could also be conducted to determine the long-term effects and potential toxicity of Dimethylamine, N-(neopentyloxy)-.
Conclusion:
In conclusion, Dimethylamine, N-(neopentyloxy)- is a synthetic compound that has gained popularity in the scientific research community due to its potential use in various fields such as pharmaceuticals, agriculture, and biotechnology. Dimethylamine, N-(neopentyloxy)- acts on the central nervous system by increasing the release of norepinephrine, dopamine, and serotonin, leading to increased heart rate, blood pressure, and vasoconstriction. Dimethylamine, N-(neopentyloxy)- has several advantages for lab experiments, including its ease of synthesis and stability, but also has potential toxicity. Future research could explore the potential use of Dimethylamine, N-(neopentyloxy)- as a treatment for respiratory diseases, ADHD, and the long-term effects and potential toxicity of Dimethylamine, N-(neopentyloxy)-.
Méthodes De Synthèse
Dimethylamine, N-(neopentyloxy)- can be synthesized by reacting neopentyl alcohol with dimethylamine in the presence of a strong acid catalyst. The reaction yields Dimethylamine, N-(neopentyloxy)- as a colorless liquid with a boiling point of 129-131°C.
Applications De Recherche Scientifique
Dimethylamine, N-(neopentyloxy)- has been extensively studied for its potential use in pharmaceuticals as a bronchodilator and vasoconstrictor. It has also been investigated for its use in agriculture as a plant growth regulator and insecticide. Additionally, Dimethylamine, N-(neopentyloxy)- has been explored for its potential use in biotechnology as a chiral building block for the synthesis of other compounds.
Propriétés
Numéro CAS |
13993-88-9 |
|---|---|
Nom du produit |
Dimethylamine, N-(neopentyloxy)- |
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
N-(2,2-dimethylpropoxy)-N-methylmethanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-9-8(4)5/h6H2,1-5H3 |
Clé InChI |
PRHYXCFNTJSJFI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CON(C)C |
SMILES canonique |
CC(C)(C)CON(C)C |
Synonymes |
N-(Neopentyloxy)dimethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



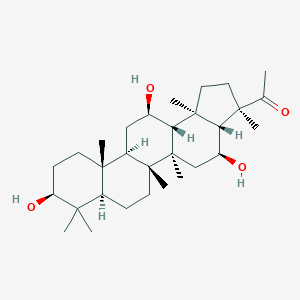
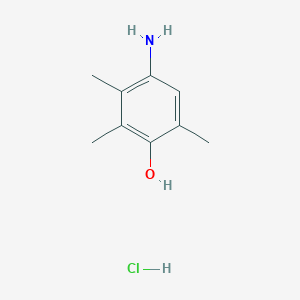
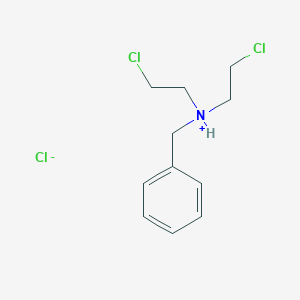
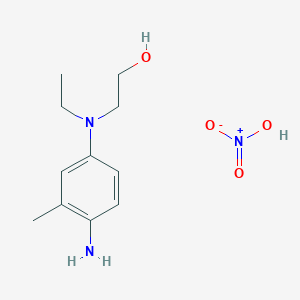
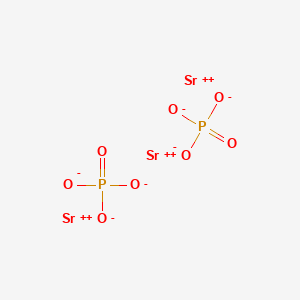
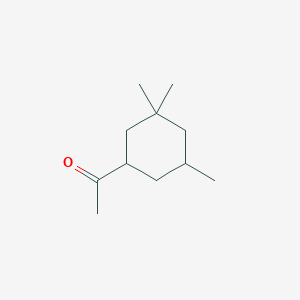
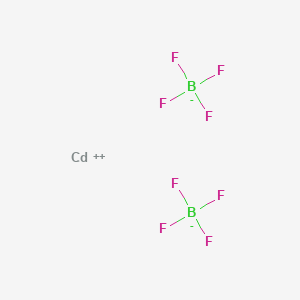
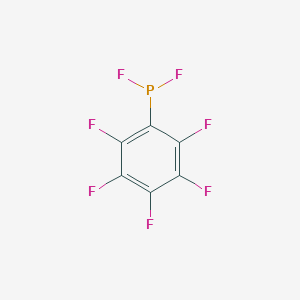
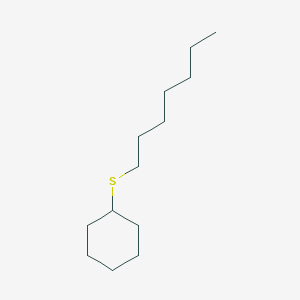
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
